molecular formula C11H10F2N4O B2634897 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine CAS No. 932240-78-3

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine

Cat. No.: B2634897
CAS No.: 932240-78-3
M. Wt: 252.225
InChI Key: HDDOAGMBZBSPSI-UHFFFAOYSA-N
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Description

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine is a useful research compound. Its molecular formula is C11H10F2N4O and its molecular weight is 252.225. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on synthesizing derivatives of 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine and evaluating their chemical properties. For instance, the synthesis of thiopyrimidine derivatives and their in vitro antioxidant activity have been extensively studied, showcasing the importance of these compounds in developing new antioxidants. These derivatives have shown stronger antioxidant activity than other variants, highlighting their potential in medicinal chemistry and pharmacology (Akbas et al., 2018).

Biological Activities

The derivatives of this compound have been examined for various biological activities. Research has demonstrated their potential as cognition enhancers, with certain derivatives showing memory-improving activity in preclinical models, which could contribute to treatments for cognitive disorders (Krauze et al., 2013). Additionally, novel 4-arylpyrimidine derivatives have been identified with significant anti-anoxic and anti-lipid peroxidation activities, suggesting their use in cerebral protection (Kuno et al., 1992).

Antimicrobial and Anticancer Activities

Research has also focused on the synthesis and evaluation of pyrimidine derivatives for antimicrobial and anticancer activities. Some studies have reported the synthesis of 4-aryl-thiosemicarbazides, showcasing significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating their potential as novel antimicrobial agents (Bhat et al., 2022). Moreover, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized, exhibiting promising antibacterial activity, further expanding the application of these derivatives in the search for new therapeutic agents (Rostamizadeh et al., 2013).

Nonlinear Optical (NLO) and Electronic Properties

The exploration of thiopyrimidine derivatives for nonlinear optics (NLO) and electronic properties has revealed their significance in the fields of materials science and optoelectronics. Studies have shown that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Safety and Hazards

The safety data sheet for “4-(Difluoromethoxy)phenyl isocyanate” indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O/c12-10(13)18-8-3-1-7(2-4-8)9-5-6-15-11(16-9)17-14/h1-6,10H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDOAGMBZBSPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NN)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.